molecular formula C12H17ClFN B069566 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 193357-52-7

4-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B069566
CAS No.: 193357-52-7
M. Wt: 229.72 g/mol
InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidine hydrochloride is a versatile and high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a privileged structure in drug discovery, substituted with a 4-fluorobenzyl group. The presence of the fluorine atom enhances metabolic stability and influences the molecule's electronic properties and binding affinity, making it a valuable intermediate for the synthesis of more complex bioactive molecules. Its primary research applications include serving as a key precursor in the development of ligands for various central nervous system (CNS) targets, such as sigma receptors and monoamine transporters. Furthermore, the piperidine moiety is a common structural element in numerous kinase inhibitors, making this compound a valuable starting point for oncology and inflammation-related research programs. The hydrochloride salt form ensures improved stability and solubility for handling in various experimental protocols. Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents, and investigate molecular mechanisms of action within biological systems. This product is provided with comprehensive analytical data (including NMR and LC-MS) to guarantee identity and purity, supporting the most demanding research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588780
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193357-52-7, 92822-03-2
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-fluorophenyl)methyl]piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorobenzyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a compound implicated in the development of Alzheimer’s disease.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential influence on beta-amyloid peptide production. By interacting with Beta-secretase 1, the compound could affect the levels of beta-amyloid peptide in neural cells, potentially impacting the progression of conditions like Alzheimer’s disease.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is active.

Biological Activity

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with significant implications in medicinal chemistry and neuropharmacology. It serves as an important intermediate in the synthesis of various biologically active compounds due to its unique structural features, which include a piperidine ring and a 4-fluorobenzyl substituent. This article explores the biological activities associated with this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H16ClFN
  • Molecular Weight : 229.72 g/mol
  • Appearance : White solid

The presence of the fluorine atom in its structure may enhance its lipophilicity and receptor binding characteristics, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology. Its primary areas of investigation include:

  • Neurotransmitter System Interaction : The compound has been studied for its effects on dopamine and serotonin receptors. The fluorine substitution is believed to enhance binding affinity and selectivity for these receptors, which are crucial in treating neurological disorders .
  • Potential Therapeutic Applications : The compound is being explored as a precursor for developing new therapeutic agents aimed at treating conditions such as anxiety, depression, and other neurodegenerative disorders .

Neuropharmacological Studies

  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various neurotransmitter receptors. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications.
  • Inhibitory Effects on Tyrosinase : A study evaluated derivatives of piperazine containing the 4-fluorobenzyl group for their inhibitory effects on tyrosinase from Agaricus bisporus. The compound exhibited low cytotoxicity while demonstrating antimelanogenic effects on B16F10 melanoma cells, indicating potential applications in dermatological therapies .
  • Receptor Interaction Profile : In research involving benzoylpiperidine derivatives, compounds similar to this compound showed notable affinities for serotoninergic (5-HT) and dopaminergic (D) receptors. For instance, one derivative demonstrated an IC50 value indicative of strong receptor interaction, suggesting its potential use as a neuroleptic drug with fewer side effects compared to traditional antipsychotics like haloperidol .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities based on variations in their substituent groups:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorobenzyl)piperazinePiperazine ring instead of piperidinePotential anxiolytic effects
4-(Benzyl)piperidineBenzyl group instead of fluorobenzylNeurotransmitter modulation
1-(2-Fluorophenyl)piperidineDifferent fluorinated aromatic substituentAntidepressant properties

The presence of fluorine in these compounds generally enhances their lipophilicity and receptor-binding characteristics compared to non-fluorinated counterparts.

Scientific Research Applications

Pharmaceutical Development

4-(4-Fluorobenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting neurological disorders and analgesics. The compound's role in drug synthesis is underscored by its ability to enhance the efficacy and safety profiles of new drug candidates through structure-activity relationship (SAR) studies .

Key Findings:

  • Analgesics and Anti-inflammatory Drugs: This compound is pivotal in developing medications aimed at pain relief and inflammation reduction .
  • Neuropharmacology: It has shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter systems, particularly dopamine .

Neuroscience Research

In the realm of neuroscience, this compound is utilized to investigate neurotransmitter systems. Its interactions with receptors provide insights into various neurological disorders, aiding researchers in understanding complex biochemical pathways.

Case Study:

A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases like Parkinson's. The compound acted as an NMDA receptor antagonist, which is essential for preventing neuronal damage caused by excitotoxicity .

Biochemical Studies

The compound is also significant in biochemical research, particularly concerning enzyme inhibition. It has been studied for its potential as a tyrosinase inhibitor, which could be beneficial in developing treatments for skin pigmentation disorders and melanoma.

Data Table: Tyrosinase Inhibition Activity

CompoundIC50 (μM)Activity
This compound40.43Moderate Inhibitor
4-(4-Fluorobenzyl)piperazin-1-yl(2-trifluoromethyl)methanone5.0Strong Inhibitor
4-(4-Fluorobenzyl)piperazin-1-yl(2,4-dinitrophenyl)methanone2.0Very Strong Inhibitor

This table illustrates the varying degrees of inhibitory activity among different derivatives, highlighting the potential for optimizing compounds for therapeutic use .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. Its consistent properties allow researchers to ensure accuracy in quantifying related compounds within complex mixtures, enhancing the reliability of experimental results .

Material Science

Beyond its pharmaceutical applications, this compound is explored in material science for developing novel materials with enhanced properties. Its unique chemical structure can contribute to creating polymers with specific electronic or optical characteristics, expanding its utility beyond traditional applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences & Applications References
4-(4-Fluorobenzyl)piperidine HCl 4-Fluorobenzyl at C4 C₁₂H₁₅ClFN 229.72 Baseline compound; tyrosinase inhibitor
4-(4-Cyanobenzyl)piperidine HCl 4-Cyanobenzyl at C4 C₁₃H₁₅ClN₂ 242.73 Cyano group enhances electron-withdrawing properties; impacts receptor binding kinetics
4-(4-Fluorobenzoyl)piperidine HCl 4-Fluorobenzoyl (ketone) at C4 C₁₂H₁₃ClFNO 253.70 Carbonyl group increases polarity; may alter metabolic stability and target affinity
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl at C1, amine at C4 C₁₂H₁₆Cl₂N₂ 259.18 Chlorine’s lipophilicity enhances membrane permeability; amine introduces basicity for salt formation
4-(4-(Trifluoromethyl)benzyl)piperidine HCl 4-Trifluoromethylbenzyl at C4 C₁₃H₁₅ClF₃N 279.73 Trifluoromethyl group improves metabolic resistance but may sterically hinder target binding

Key Findings :

Electronic Effects: Fluorine (in 4-(4-fluorobenzyl)piperidine HCl) provides moderate electron-withdrawing effects, enhancing binding to enzymes like tyrosinase via dipole interactions .

Steric and Lipophilic Considerations :

  • Trifluoromethyl (in 4-(4-(trifluoromethyl)benzyl)piperidine HCl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
  • Chlorine (in 1-(4-chlorobenzyl)piperidin-4-amine HCl) adds bulk and lipophilicity compared to fluorine, which may alter tissue distribution .

Functional Group Impact: Benzoyl vs. Amine Substitution: The C4 amine in 1-(4-chlorobenzyl)piperidin-4-amine HCl introduces a protonatable site, enabling pH-dependent solubility and formulation flexibility .

Pharmacological Diversity: NIH 10739 (1-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4-(1-oxopropyl)piperidine HCl) shows opioid receptor modulation, contrasting with the tyrosinase focus of 4-(4-fluorobenzyl)piperidine HCl . Dyclonine HCl (4-butoxy-β-piperidinopropiophenone HCl), a piperidine derivative, is used as a local anesthetic, highlighting the scaffold’s versatility .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): Fluorine’s role in optimizing tyrosinase inhibition warrants further exploration against analogs with halogens (Cl, CF₃) or electron-withdrawing groups (CN, NO₂) .
  • Metabolic Stability : The trifluoromethyl analog’s resistance to oxidative metabolism suggests utility in CNS drug design but requires in vivo validation .
  • Target Selectivity : The contrasting applications of structurally similar compounds (e.g., opioid vs. tyrosinase targeting) emphasize the need for crystallographic studies to elucidate binding modes .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where piperidine attacks the electrophilic carbon of 4-fluorobenzyl chloride. A base, such as sodium acetate or triethylamine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Typical conditions include:

  • Solvent : Anhydrous dichloromethane or toluene

  • Temperature : Reflux (80–110°C)

  • Molar Ratio : 1:1.2 (piperidine to 4-fluorobenzyl chloride)

  • Reaction Time : 12–24 hours

Example Protocol (adapted from WO2001002357A2):

  • Piperidine (10 mmol) and 4-fluorobenzyl chloride (12 mmol) are combined in dry dichloromethane (30 mL).

  • Triethylamine (15 mmol) is added dropwise under nitrogen.

  • The mixture is refluxed for 18 hours, cooled, and washed with water (3 × 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is treated with HCl gas in diethyl ether to yield the hydrochloride salt (85% yield).

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield
Solvent PolarityLow (e.g., toluene)Minimizes side reactions
Base StrengthModerate (e.g., NaOAc)Prevents over-alkylation
Temperature Control80–110°CBalances reaction rate and decomposition

Reductive Amination for Piperidine Functionalization

An alternative approach employs reductive amination to introduce the fluorobenzyl group. This method is advantageous for substrates sensitive to harsh alkylation conditions.

Procedure Overview

  • Intermediate Synthesis : 4-Fluorobenzaldehyde is condensed with piperidine-4-carboxaldehyde in the presence of ammonium acetate.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine bond, forming 4-(4-fluorobenzyl)piperidine.

  • Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Critical Data (derived from WO2001002357A2):

StepReagentYieldPurity
CondensationNH₄OAc, MeOH78%92%
ReductionNaBH₃CN, THF89%95%
Salt FormationHCl (g), Et₂O94%99%

Continuous Flow Synthesis for Industrial Scalability

Industrial production prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yield.

Flow Reactor Configuration

  • Reactor Type : Tubular (stainless steel)

  • Residence Time : 30 minutes

  • Temperature : 90°C

  • Pressure : 3 bar

Performance Metrics :

MetricBatch ProcessFlow Process
Yield85%93%
Purity95%99%
Throughput (kg/day)1245

Purification and Crystallization Techniques

Final product quality depends on rigorous purification. Common methods include:

Recrystallization from Ethanol-Water

  • Solvent System : Ethanol/water (3:1 v/v)

  • Crystallization Temperature : 4°C

  • Yield Recovery : 88%

Purity Enhancement :

ImpurityInitial (%)Post-Crystallization (%)
Unreacted Piperidine5.20.3
Di-Benzylated Byproduct3.80.1

Analytical Characterization

Quality control ensures compliance with pharmaceutical standards. Key techniques include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.78 (m, 2H, piperidine H-3), 2.85–3.12 (m, 2H, piperidine H-2), 3.95 (s, 2H, CH₂-C₆H₄F), 7.15–7.30 (m, 4H, aromatic).

  • ¹³C NMR : δ 28.4 (piperidine C-3), 46.8 (piperidine C-2), 115.2 (d, J = 21 Hz, C-F), 162.4 (d, J = 245 Hz, C-F).

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity
C18 (4.6 × 150 mm)MeCN/H₂O (70:30)6.8 min99.5%

Q & A

Q. What are the established synthetic routes for 4-(4-Fluorobenzyl)piperidine hydrochloride, and what are the critical reaction parameters?

The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of related piperidine derivatives, 4-(4-Fluorobenzyl)piperidine (Intermediate II) reacts with 4-chlorophenacyl bromide under reflux in ethanol with K₂CO₃ as a base, followed by reduction with KBH₄ to yield the final product . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
  • Temperature : Reflux conditions (~78°C for ethanol) optimize reaction kinetics.
  • Purification : Chromatography or recrystallization ensures high purity (>95%).

Q. How can researchers verify the structural integrity of this compound?

Methodological characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorobenzyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 243.71 (M+H⁺) for C₁₂H₁₅ClFNO .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing neuroactive agents. For instance, derivatives like NIH 10739 (1-(4-Fluorobenzyl)-4-(3-hydroxyphenyl)-4-(1-oxopropyl)piperidine hydrochloride) are evaluated for opioid receptor binding and analgesic activity in murine models . Applications include:

  • Receptor binding assays : Displacement studies with radiolabeled ligands (e.g., [³H]sufentanil).
  • In vitro functional assays : Inhibition of electrically stimulated mouse vas deferens contractions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Advanced optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Solvent effects : Testing DMF or THF for enhanced solubility of intermediates.
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR to identify rate-limiting steps. Example data from analogous syntheses (e.g., Eliprodil intermediates) show yields increasing from 60% to 85% when switching from ethanol to DMF .

Q. How to address contradictions in biological activity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., receptor subtype selectivity, cell lines). Methodological approaches include:

  • Cross-validation : Replicate studies in multiple models (e.g., rhesus monkey vs. murine assays for opioid dependence potential) .
  • Meta-analysis : Pooling data from binding (IC₅₀) and functional (EC₅₀) assays to identify structure-activity relationships (SAR).
  • Computational modeling : Docking studies to predict binding affinities to μ-opioid vs. δ-opioid receptors.

Q. What analytical techniques are recommended for detecting and quantifying impurities in this compound?

Impurity profiling requires:

  • LC-MS/MS : Identifies trace impurities (e.g., dehalogenated byproducts or unreacted intermediates) with detection limits <0.1% .
  • GC-MS : For volatile impurities (e.g., residual solvents like ethanol).
  • Pharmacopeial standards : Reference materials (e.g., USP/EP impurity standards) ensure method validation .

Q. What computational tools can predict the metabolic stability of 4-(4-Fluorobenzyl)piperidine derivatives?

Advanced approaches include:

  • ADMET prediction software : SwissADME or ADMETLab to estimate hepatic clearance, CYP450 interactions, and plasma protein binding.
  • Molecular dynamics (MD) simulations : Assess metabolic pathways (e.g., fluorobenzyl oxidation via CYP2D6).
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or ring-opening reactions.

Safety and Handling

Q. What safety precautions are essential when handling this compound?

While specific toxicity data is limited, general precautions for piperidine derivatives include:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Emergency protocols : Immediate rinsing with water for skin contact (15+ minutes) and medical consultation for ingestion .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility data for this compound?

Discrepancies may stem from solvent polarity or pH variations. Methodological steps:

  • Standardize conditions : Use buffered solutions (e.g., PBS at pH 7.4) for consistency.
  • High-throughput screening : Test solubility in 10+ solvents (e.g., DMSO, water, ethanol) using nephelometry.
  • Literature cross-check : Compare data from peer-reviewed journals vs. commercial databases (avoiding unreliable sources like benchchem.com ) .

Advanced Pharmacological Testing

Q. How to design dose-response studies for 4-(4-Fluorobenzyl)piperidine derivatives in animal models?

Key considerations include:

  • Dosing regimen : Intraperitoneal (IP) or intravenous (IV) administration at 1–10 mg/kg.
  • Endpoint selection : Analgesia (tail-flick test), locomotor activity, or opioid withdrawal symptoms.
  • Control groups : Use naloxone to confirm opioid receptor-mediated effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Fluorobenzyl)piperidine hydrochloride

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